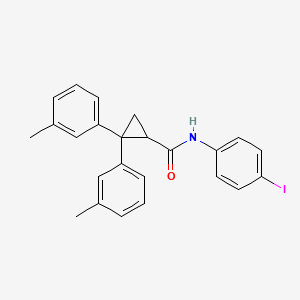![molecular formula C29H24FN3O2 B15013195 N-({N'-[(1E)-1-{[11'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15013195.png)
N-({N'-[(1E)-1-{[11'-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a hydrazinecarbonyl moiety, and a fluorobenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the biphenyl and fluorobenzamide precursors. The key steps include:
Formation of the Biphenyl Group: This can be achieved through reactions such as the Suzuki coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Synthesis of the Hydrazinecarbonyl Moiety: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.
Coupling of the Biphenyl and Hydrazinecarbonyl Groups: This step involves the reaction of the biphenyl compound with the hydrazinecarbonyl compound under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Proteins, enzymes, and receptors that the compound can bind to and modulate their activity.
Pathways Involved: Signaling pathways and metabolic pathways that are affected by the compound’s interaction with its molecular targets.
Comparación Con Compuestos Similares
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can be compared with other similar compounds, such as:
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide: Similar structure but with a bromine atom instead of a fluorine atom.
These comparisons highlight the uniqueness of the fluorine atom in N-({N’-[(1E)-1-{[11’-Biphenyl]-4-YL}-2-phenylethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C29H24FN3O2 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
3-fluoro-N-[2-oxo-2-[(2E)-2-[2-phenyl-1-(4-phenylphenyl)ethylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C29H24FN3O2/c30-26-13-7-12-25(19-26)29(35)31-20-28(34)33-32-27(18-21-8-3-1-4-9-21)24-16-14-23(15-17-24)22-10-5-2-6-11-22/h1-17,19H,18,20H2,(H,31,35)(H,33,34)/b32-27+ |
Clave InChI |
RFNFCZNOVSUKQC-QVAGMWBUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C/C(=N\NC(=O)CNC(=O)C2=CC(=CC=C2)F)/C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC(=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(Z)-(3-Chloro-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B15013116.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(3,4-dibromo-6-methoxyphenol)](/img/structure/B15013117.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15013122.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013132.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]benzohydrazide](/img/structure/B15013138.png)

![N-({N'-[(Z)-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15013150.png)
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15013151.png)
![N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15013154.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B15013176.png)
![N-[2-(4-ethylphenoxy)ethyl]-5-(3-methylpiperazin-1-yl)-2-nitroaniline](/img/structure/B15013178.png)

![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013203.png)
